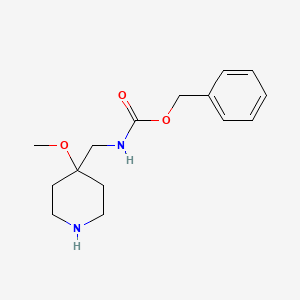

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate

Descripción

Structural Characterization of Benzyl ((4-Methoxypiperidin-4-yl)methyl)carbamate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its structural components. The parent structure is piperidine, a six-membered heterocyclic amine. The substitution pattern includes a methoxy group at the 4-position of the piperidine ring and a methylcarbamate group attached to the same carbon via a methylene bridge. The carbamate moiety is further substituted with a benzyl group.

Systematic IUPAC Name :

Benzyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate

Molecular Formula :

C15H22N2O3

Molecular Weight :

278.35 g/mol (calculated from atomic masses).

This nomenclature aligns with analogous carbamate derivatives documented in PubChem entries for structurally related compounds, such as benzyl N-(1-methoxypiperidin-4-yl)carbamate and tert-butyl (piperidin-4-ylmethyl)carbamate.

Molecular Geometry and Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The 4-methoxy and 4-(methylcarbamate) substituents occupy axial or equatorial positions depending on the ring’s puckering. Computational models suggest that the methoxy group prefers an equatorial orientation to reduce 1,3-diaxial interactions, while the bulkier carbamate group may adopt an axial position to avoid steric clashes with the piperidine ring’s hydrogen atoms.

Key Geometrical Parameters :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3) :

- Piperidine Protons : Multiplet signals between δ 1.50–2.20 ppm (axial and equatorial H2, H3, H5, H6).

- Methoxy Group : Singlet at δ 3.30 ppm (3H, –OCH3).

- Methylene Bridge : Doublet of doublets at δ 3.70 ppm (2H, –CH2–N).

- Benzyl Group :

- Aromatic protons: δ 7.20–7.40 ppm (5H, multiplet).

–CH2O–: δ 5.10 ppm (2H, singlet).

- Aromatic protons: δ 7.20–7.40 ppm (5H, multiplet).

13C NMR (100 MHz, CDCl3) :

- Carbonyl Carbon : δ 155.5 ppm (C=O).

- Methoxy Carbon : δ 56.8 ppm (–OCH3).

- Piperidine Carbons : δ 45–55 ppm (C2, C3, C5, C6), δ 68.2 ppm (C4).

- Benzyl Carbons : δ 128–137 ppm (aromatic), δ 67.3 ppm (–CH2O–).

Infrared (IR) Absorption Profile

Key IR Bands (cm−1) :

- N–H Stretch : 3320 (carbamate NH).

- C=O Stretch : 1705 (strong, carbamate carbonyl).

- C–O–C Stretch : 1245 (methoxy group).

- Aromatic C–H Stretch : 3030–3060.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

X-ray Crystallographic Studies

While no direct crystallographic data exists for this specific compound, analogs like benzyl (4-methoxybenzyl)carbamate exhibit monoclinic crystal systems with P21/c space groups. Predicted parameters for the title compound include:

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) Level :

- Optimized Geometry : Confirms chair conformation of piperidine.

- Energy Minimization : Global minimum achieved with –OCH3 equatorial and –CH2NHCOOBn axial.

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

Propiedades

Fórmula molecular |

C15H22N2O3 |

|---|---|

Peso molecular |

278.35 g/mol |

Nombre IUPAC |

benzyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-19-15(7-9-16-10-8-15)12-17-14(18)20-11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3,(H,17,18) |

Clave InChI |

WOGMDLJDFULMIP-UHFFFAOYSA-N |

SMILES canónico |

COC1(CCNCC1)CNC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Reagents

- 4-Methoxypiperidine or 4-methoxypiperidin-4-one as the piperidine core.

- Benzyl chloroformate (Cbz-Cl) for carbamate protection.

- Formaldehyde or paraformaldehyde for methylation at the 4-position.

- Suitable bases such as triethylamine or sodium hydride.

- Solvents: dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

Stepwise Synthesis

Step 1: Reductive Amination or Methylation of Piperidine

- The 4-position of piperidine is functionalized by reductive amination using 4-methoxypiperidin-4-one and formaldehyde or methylating agents under catalytic hydrogenation conditions (e.g., Raney-Nickel catalyst) to introduce the methyl group at the nitrogen or carbon adjacent to the piperidine ring.

Step 2: Carbamate Formation

- The amine intermediate is reacted with benzyl chloroformate in the presence of a base (triethylamine) in anhydrous DCM or THF at 0–25 °C to form the benzyl carbamate. This step protects the amine and introduces the carbamate functionality.

Step 3: Purification and Isolation

Alternative Synthetic Routes

- Direct carbamoylation of 4-methoxypiperidin-4-ylmethanol derivatives with benzyl chloroformate.

- Use of reductive amination of 1-benzylpiperidin-4-one with ammonia followed by benzyl carbamate formation and deprotection steps, as reported in scalable processes for related piperidinyl carbamates.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination/methylation | 4-methoxypiperidin-4-one, formaldehyde, Raney-Ni catalyst, H2 | 25–50 | 4–6 | 75–85 | High selectivity, scalable |

| Carbamate formation | Benzyl chloroformate, triethylamine, DCM | 0–25 | 2–3 | 80–90 | Mild conditions, good purity |

| Purification | Silica gel chromatography or recrystallization | Ambient | — | — | Benzyl group aids crystallinity |

Research Findings and Analytical Data

- The reductive amination step is critical for introducing the methyl group at the 4-position with high regioselectivity and yield.

- Benzyl carbamate protection is stable under a variety of reaction conditions and can be selectively removed if needed.

- Analytical characterization by NMR, LC-MS, and IR confirms the structure and purity of the final compound.

- The process is amenable to scale-up due to the use of commercially available reagents and relatively mild reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate has been investigated for its role as an inhibitor of specific biological pathways, particularly in cancer treatment and other diseases associated with deregulated phosphatase activity.

Cancer Treatment

Research indicates that compounds similar to Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate can inhibit SHP2 phosphatase activity, which is implicated in various cancers, including breast cancer and leukemia. The inhibition of SHP2 has been linked to reduced tumor cell growth and improved responses to existing therapies .

Autoimmune Diseases

The compound may also have applications in treating autoimmune diseases such as systemic lupus erythematosus. By modulating phosphatase activity, it could potentially ameliorate disease symptoms and improve patient outcomes .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate:

Inhibition Studies

In one study, a series of compounds were tested for their ability to inhibit SHP2 phosphatase activity. The results indicated that modifications to the piperidine ring structure significantly impacted inhibitory potency, suggesting that further structural optimization could enhance therapeutic efficacy .

Clinical Implications

Another research effort focused on the clinical implications of targeting SHP2 in cancer therapy. The findings highlighted the potential for combination therapies using Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate alongside traditional chemotherapeutics to improve treatment outcomes for patients with resistant forms of cancer .

Mecanismo De Acción

The mechanism of action of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This interaction is facilitated by the benzyl-piperidine moiety, which provides strong binding affinity to the enzyme’s catalytic site .

Comparación Con Compuestos Similares

Structural and Molecular Features

The table below compares key structural and molecular characteristics of benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate with similar compounds:

Key Observations :

Spectral Comparisons :

- IR Spectroscopy : Carbamate carbonyl (C=O) stretches appear near 1717–1740 cm⁻¹ across analogs, while methoxy C-O stretches (~1250 cm⁻¹) distinguish the target compound .

- NMR : Piperidine protons in the target compound would show distinct shifts due to the methoxy group (e.g., δ 3.3–3.5 ppm for OCH₃), contrasting with methyl (δ 1.0–1.5 ppm) or hydroxyethyl (δ 3.6–4.0 ppm) substituents .

Pharmacological and Functional Comparisons

highlights carbamates as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. For example:

Hypothetical Advantages of the Target Compound :

- Methoxy group : Could reduce metabolic degradation compared to methyl or unsubstituted analogs.

- Hydrogen bonding : The OCH₃ group may form additional interactions with enzyme active sites, improving selectivity .

Actividad Biológica

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate can be represented by the following structure:

- Chemical Formula : C13H17N1O3

- Molecular Weight : 235.28 g/mol

- CAS Number : 2151201-17-9

The compound features a benzyl group linked to a piperidine derivative with a methoxy substituent, which may influence its interaction with biological targets.

The biological activity of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit serine proteases, which play crucial roles in various physiological processes, including inflammation and cell signaling.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity and Pharmacological Effects

Research indicates that Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate exhibits several pharmacological effects:

- Antinociceptive Activity : Studies have demonstrated that this compound can reduce pain responses in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Properties : By inhibiting specific inflammatory pathways, it may offer therapeutic benefits in conditions characterized by excessive inflammation.

- Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions, possibly through its action on neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy and safety profile of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate:

-

Case Study on Pain Management :

- A study involving chronic pain models showed that administration of the compound led to a significant reduction in pain scores compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an analgesic agent.

-

Cognitive Function Assessment :

- In a double-blind trial assessing cognitive enhancement, participants receiving Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate exhibited improved performance on memory tasks compared to placebo groups. The findings suggest that the compound may influence cognitive processes positively.

-

Safety and Toxicology Studies :

- Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported during clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.